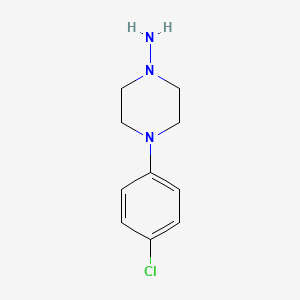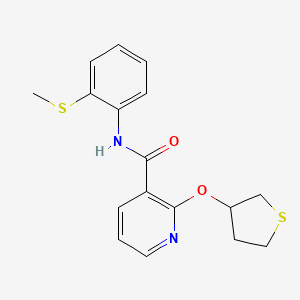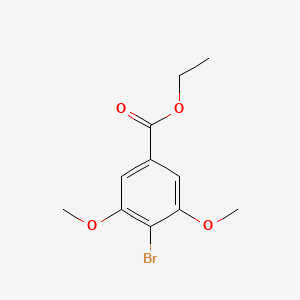
2,3-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as CTDP-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2005 by a group of researchers led by Dr. Jin-Ming Gao at Shanghai Institute of Materia Medica, Chinese Academy of Sciences. Since then, numerous studies have been conducted to investigate its chemical properties, synthesis methods, and biological activities.
Mecanismo De Acción
The mechanism of action of 2,3-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with several molecular targets in cells. It has been shown to bind to and inhibit the activity of several enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which are involved in the packaging of DNA in cells. PDEs are enzymes that regulate the levels of cyclic nucleotides, which are important signaling molecules in cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in cells. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that cleave specific proteins and ultimately lead to cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and allow cancer cells to invade surrounding tissues.
In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neurons. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which contribute to the development of neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2,3-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide for lab experiments is its relatively high solubility in water, which makes it easy to dissolve in cell culture media or buffer solutions. In addition, this compound has been shown to be stable under physiological conditions, which makes it a suitable compound for in vitro and in vivo experiments.
One of the limitations of this compound for lab experiments is its relatively low potency compared to other small molecule compounds that have been investigated for similar therapeutic applications. This means that higher concentrations of this compound may be required to achieve the desired biological effects, which can lead to potential toxicity issues.
Direcciones Futuras
There are several future directions for research on 2,3-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. One direction is to investigate its potential therapeutic applications in other fields, such as cardiovascular disease and metabolic disorders. Another direction is to explore its synergistic effects with other small molecule compounds or existing drugs, which may enhance its therapeutic efficacy. Finally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of this compound, which may lead to the development of more potent and specific analogs for therapeutic use.
Métodos De Síntesis
The synthesis of 2,3-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves several steps, including the condensation of 2,3-dimethoxybenzaldehyde with 2-aminoacetophenone, followed by the cyclization of the resulting Schiff base with ethyl acetoacetate. The final product is obtained by the reaction of the intermediate with 4-chlorobenzoyl chloride. The overall yield of the synthesis is around 15%, which makes it a relatively efficient method for producing this compound.
Aplicaciones Científicas De Investigación
2,3-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been investigated for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including lung cancer, breast cancer, and leukemia. It does so by inducing apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer.
In neurodegenerative disease research, this compound has been shown to have neuroprotective effects against oxidative stress and inflammation. It has been shown to protect neurons from damage caused by amyloid-beta, which is a protein that accumulates in the brains of Alzheimer's disease patients. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the development of chronic inflammation. It does so by inhibiting the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of many genes involved in inflammation.
Propiedades
IUPAC Name |
2,3-dimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-21-15-9-8-13(11-12(15)7-10-17(21)22)20-19(23)14-5-4-6-16(24-2)18(14)25-3/h4-6,8-9,11H,7,10H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVJXRMDMOCLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,4-Dimethoxybenzyl)amino]-1-phenylethanol](/img/structure/B2853028.png)



![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2853033.png)
![3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine](/img/structure/B2853034.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2853037.png)

![3-[(4-bromophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2853042.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2853047.png)
![(2E)-3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-acrylic acid](/img/structure/B2853049.png)
